2,5-Dichlorohexane

Description

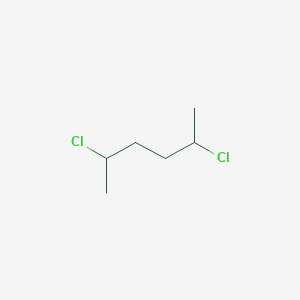

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFNCPBJVPQIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927798 | |

| Record name | 2,5-Dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-18-8, 41761-11-9 | |

| Record name | Hexane, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 2,5-dichloro-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041761119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorohexane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,5-dichlorohexane, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, stereoisomerism, synthesis protocols, and analytical methods. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Chemical Structure and IUPAC Name

This compound is a halogenated hydrocarbon. Its structure consists of a six-carbon linear alkane chain (hexane) with two chlorine atoms substituted at the second and fifth carbon positions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

Stereoisomerism

The presence of two chiral centers at carbons 2 and 5 means that this compound can exist as three distinct stereoisomers: a meso compound and a pair of enantiomers.[2]

-

meso-2,5-dichlorohexane ((2R,5S)-2,5-dichlorohexane): This isomer has a plane of symmetry and is therefore achiral and optically inactive.[2][3]

-

A pair of enantiomers:

-

(2R,5R)-2,5-dichlorohexane

-

(2S,5S)-2,5-dichlorohexane These two isomers are non-superimposable mirror images of each other and are optically active.

-

The stereoisomers of this compound are illustrated in the diagram below.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. Data for the mixture of isomers and specific stereoisomers are provided where available. Note that some values are calculated or estimated.

Table 1: General and Calculated Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [1][4] |

| Molecular Weight | 155.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(CCC(C)Cl)Cl | [1] |

| InChI Key | RRFNCPBJVPQIPP-UHFFFAOYSA-N | [1] |

| Octanol/Water Partition Coefficient (logP) | 3.021 (Calculated) | [5] |

| Water Solubility (log₁₀WS) | -2.86 (Calculated) | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Boiling Point (at 760 mmHg) | 410.66 (Calculated) | K | [5] |

| Enthalpy of Vaporization (at standard conditions) | 36.94 (Calculated) | kJ/mol | [5] |

| Enthalpy of Fusion (at standard conditions) | 12.64 (Calculated) | kJ/mol | [5] |

| Critical Pressure | 2915.53 (Calculated) | kPa | [5] |

| McGowan's Characteristic Volume | 119.880 | ml/mol | [5] |

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination

The primary method for synthesizing this compound is through the free-radical chlorination of hexane.[6] This reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.[6] It is important to note that this reaction can produce a mixture of mono- and polychlorinated isomers, making purification a critical step.[7]

Reaction:

C₆H₁₄ + 2Cl₂ --(UV light or initiator)--> C₆H₁₂Cl₂ + 2HCl

Materials:

-

n-Hexane

-

Chlorine (Cl₂) gas or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)

-

A radical initiator such as azobisisobutyronitrile (AIBN), if not using photochemical initiation

-

An inert solvent (e.g., carbon tetrachloride, if necessary)

-

A reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer

-

A UV lamp for photochemical initiation

-

A system to neutralize HCl gas byproduct (e.g., a sodium hydroxide trap)

Procedure (Representative Photochemical Method):

-

Set up the reaction vessel in a well-ventilated fume hood.

-

Charge the vessel with n-hexane.

-

Position the UV lamp to irradiate the reaction mixture.

-

Slowly bubble chlorine gas through the hexane while stirring and irradiating.

-

Monitor the reaction progress using gas chromatography (GC) to determine the ratio of reactants and products.

-

Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Isolate the this compound from other isomers and unreacted hexane by fractional distillation.

The workflow for the synthesis and purification of this compound is depicted below.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of this compound isomers and for monitoring reaction progress.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column: A non-polar column (e.g., Apiezon L) or a polar column (e.g., PEG-20M) can be used.[8]

-

Carrier gas: Helium

GC Conditions (Example):

-

Column: PEG-20M capillary column (e.g., 75 m length, 0.25 mm diameter)

-

Oven Temperature: Isothermal at 90°C

-

Injector Temperature: 250°C

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

Injection Mode: Split

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-200

-

Scan Speed: 2 scans/second

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Sample Preparation:

-

Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a 1 µL aliquot into the GC-MS system.

Expected Results: The different isomers of dichlorohexane will have distinct retention times. The mass spectrum will show the molecular ion peak (m/z 154, 156, 158, corresponding to the isotopes of chlorine) and characteristic fragmentation patterns. Common fragments for halogenated alkanes include the loss of a chlorine atom and cleavage of the carbon-carbon bonds.

Spectroscopic Data (Predicted)

¹H NMR:

-

CH₃ protons: A doublet due to coupling with the adjacent CH proton.

-

CHCl protons: A multiplet due to coupling with the protons on the adjacent CH₃ and CH₂ groups.

-

CH₂ protons: A complex multiplet due to coupling with the adjacent CHCl protons.

¹³C NMR:

-

Due to the symmetry of the molecule, three distinct signals are expected for the mixture of isomers: one for the methyl carbons (C1 and C6), one for the chlorinated methine carbons (C2 and C5), and one for the methylene carbons (C3 and C4).

Infrared (IR) Spectroscopy:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkanes.

-

C-H bending: Absorptions around 1375-1450 cm⁻¹.

-

C-Cl stretching: Absorptions in the 600-800 cm⁻¹ region.[9][10]

Mass Spectrometry:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 154, 156, and 158 due to the presence of two chlorine atoms with their natural isotopic abundance (³⁵Cl and ³⁷Cl).

-

Major Fragments:

-

Loss of a chlorine radical (M-35/37).

-

Loss of HCl (M-36).

-

Cleavage of the C-C bonds, leading to smaller fragment ions.

-

References

- 1. This compound | C6H12Cl2 | CID 25823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. meso-2,5-dichlorohexane [webbook.nist.gov]

- 3. CID 21856005 | C6H12Cl2 | CID 21856005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Buy this compound (EVT-1187881) | 13275-18-8 [evitachem.com]

- 7. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]

- 8. This compound, erythro [webbook.nist.gov]

- 9. brainly.com [brainly.com]

- 10. brainly.com [brainly.com]

Synthesis of 2,5-dichlorohexane from 2,5-dimethylhexane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethylhexane-2,5-diol. The primary synthetic route involves a unimolecular nucleophilic substitution (SN1) reaction using concentrated hydrochloric acid. This document details the experimental protocols, reaction mechanism, and key quantitative data associated with this transformation.

Reaction Overview

The conversion of 2,5-dimethylhexane-2,5-diol to 2,5-dichloro-2,5-dimethylhexane is a classic example of an SN1 reaction.[1][2] The tertiary alcohol functional groups of the diol are protonated by the strong acid, forming good leaving groups (water). Subsequent departure of the leaving groups generates stable tertiary carbocations, which are then attacked by chloride ions to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of 2,5-dichloro-2,5-dimethylhexane.

| Parameter | Value | Source |

| Reactants | ||

| 2,5-dimethylhexane-2,5-diol | 50 g | [3][4] |

| Concentrated Hydrochloric Acid | 1 L | [3][4] |

| Product: 2,5-dichloro-2,5-dimethylhexane | ||

| Molecular Formula | C₈H₁₆Cl₂ | [5][6] |

| Molecular Weight | 183.12 g/mol | [5][7] |

| Melting Point | 63-64 °C | [7] |

| 68 °C | [7] | |

| Boiling Point | 194 °C | [7] |

| Density | 0.998 g/cm³ | [7] |

| Reaction Conditions & Yield | ||

| Temperature | Room Temperature or 0 °C | [7] |

| Reaction Time | ~4 hours (at RT) | [7] |

| Yield | 74% (at 0 °C) | [7] |

| >95% (industrial scale) | [7] | |

| Spectroscopic Data (¹H NMR) | ||

| Methylene protons (-CH₂-) | δ 1.96 ppm (singlet, 4H) | [7] |

| Methyl protons (-CH₃) | δ 1.61 ppm (singlet, 12H) | [7] |

| Spectroscopic Data (IR) | ||

| C-H stretching | 2850-3000 cm⁻¹ | [8] |

| C-H bending | 1375-1450 cm⁻¹ | [8] |

| C-Cl stretching | 600-800 cm⁻¹ | [8] |

Reaction Mechanism

The synthesis proceeds through a two-step SN1 mechanism at each of the two alcohol functional groups.

Caption: SN1 reaction mechanism for the synthesis of 2,5-dichloro-2,5-dimethylhexane.

Experimental Protocols

Two detailed experimental protocols are provided below, one for a laboratory scale and another for an industrial scale synthesis.

Laboratory Scale Synthesis

This protocol is adapted from a reported laboratory procedure.[7]

Materials:

-

2,5-dimethylhexane-2,5-diol (50 g)

-

Concentrated Hydrochloric Acid (1 L)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

In a suitable reaction vessel, add 1 L of concentrated hydrochloric acid at room temperature.

-

Portion-wise, add 50 g of 2,5-dimethylhexane-2,5-diol to the stirred acid. The diol will dissolve exothermically.

-

Continue stirring the mixture at room temperature. The product will begin to precipitate as a white solid within approximately 4 hours.

-

After complete conversion (monitored by Thin Layer Chromatography), dilute the reaction mixture with a 1:1 solution of ethyl acetate and hexane.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel chromatography using hexane as the eluent to obtain pure 2,5-dichloro-2,5-dimethylhexane.

Industrial Scale Synthesis

This protocol is a representative industrial-scale procedure.[7]

Materials:

-

2,5-dimethylhexane-2,5-diol

-

5 M Hydrochloric Acid

-

Cold water

Procedure:

-

Charge a reactor with 5 M hydrochloric acid at 25 °C under a nitrogen atmosphere.

-

Feed the 2,5-dimethylhexane-2,5-diol into the reactor.

-

Agitate the resulting slurry for 2 hours.

-

Filter the product and wash it with cold water.

-

Dry the product to obtain 2,5-dichloro-2,5-dimethylhexane with a reported yield exceeding 95%.

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory-scale synthesis and purification of 2,5-dichloro-2,5-dimethylhexane.

Caption: General experimental workflow for the synthesis of 2,5-dichloro-2,5-dimethylhexane.

Safety Considerations

-

Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[1]

-

The properties of 2,5-dichloro-2,5-dimethylhexane are not fully characterized, and it should be handled with care.

-

Organic solvents such as ethyl acetate and hexane are flammable and should be used in a well-ventilated area away from ignition sources.

References

- 1. notability.com [notability.com]

- 2. Service Disruption [eric.ed.gov]

- 3. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]

- 4. 2,5-DICHLORO-2,5-DIMETHYLHEXANE | 6223-78-5 [chemicalbook.com]

- 5. Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 | CID 80360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-dichloro-2,5-dimethylhexane [webbook.nist.gov]

- 7. 2,5-Dichloro-2,5-dimethylhexane | 6223-78-5 | Benchchem [benchchem.com]

- 8. brainly.com [brainly.com]

An In-depth Technical Guide to the Stereoisomers of 2,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,5-dichlorohexane, a halogenated alkane with significant relevance in synthetic organic chemistry and as a building block in various applications, including pharmaceutical research. This document details the structural isomers, their physicochemical properties, and outlines relevant experimental protocols.

Introduction to the Stereoisomers of this compound

This compound (C₆H₁₂Cl₂) is a chlorinated hydrocarbon featuring a six-carbon backbone with chlorine atoms substituted at the second and fifth positions. The presence of two chiral centers at C2 and C5 gives rise to three distinct stereoisomers: a meso compound and a pair of enantiomers.

-

Meso-2,5-dichlorohexane ((2R,5S)-2,5-dichlorohexane): This isomer is achiral due to an internal plane of symmetry. Despite having two chiral centers, the molecule as a whole is superimposable on its mirror image.

-

Enantiomeric Pair:

-

(2R,5R)-2,5-dichlorohexane: A chiral molecule.

-

(2S,5S)-2,5-dichlorohexane: The non-superimposable mirror image of the (2R,5R) isomer.

-

These stereoisomers exhibit identical connectivity but differ in the spatial arrangement of their atoms. This difference in stereochemistry can lead to variations in their biological activity and physical properties, making their separation and individual characterization crucial for research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.06 g/mol | [1] |

| Boiling Point (of mixture) | 166.7 °C at 760 mmHg (estimated) | |

| Boiling Point of meso form (at 0.13 bar) | 109.05 °C (382.2 K) | [3] |

| Melting Point (of mixture) | -48.02 °C (estimated) | |

| Density (of mixture) | 1.026 g/cm³ (estimated) | |

| Refractive Index (of mixture) | 1.4294 (estimated) | |

| Optical Rotation of Enantiomers | Data not available |

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of this compound isomers are not extensively documented. However, general synthetic and separation strategies can be adapted for this purpose.

Synthesis of this compound

A common method for the synthesis of alkyl halides is the substitution reaction of the corresponding alcohol with a halogenating agent. For this compound, the precursor would be hexane-2,5-diol. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by chlorine atoms.

General Protocol for the Synthesis of this compound from Hexane-2,5-diol:

Materials:

-

Hexane-2,5-diol

-

Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂)

-

Anhydrous Calcium Chloride or Sodium Sulfate (for drying)

-

Sodium Bicarbonate solution (for neutralization)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve hexane-2,5-diol in a suitable solvent.

-

Slowly add the chlorinating agent (e.g., concentrated HCl or thionyl chloride) to the solution while stirring. If using thionyl chloride, the reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct.

-

The reaction mixture is then typically heated under reflux for a specified period to ensure complete conversion.

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂), and the solvent is removed by rotary evaporation.

-

The crude this compound can be purified by distillation to yield a mixture of the stereoisomers.

Note: This procedure will likely result in a mixture of the meso and racemic forms of this compound.

Separation of Stereoisomers

The separation of the meso compound from the enantiomeric pair can be achieved using standard chromatographic techniques such as column chromatography or fractional distillation, as their different shapes will lead to different physical properties. The resolution of the racemic mixture into its individual enantiomers is more challenging and typically requires chiral separation methods.

General Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC):

Materials:

-

Mixture of this compound stereoisomers

-

Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

HPLC system with a suitable detector (e.g., UV or refractive index)

-

Mobile phase (typically a mixture of hexane and a polar modifier like isopropanol or ethanol)

Procedure:

-

Dissolve a small amount of the this compound mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the sample with the chosen mobile phase under isocratic or gradient conditions.

-

The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

-

The separated isomers can be collected as they elute from the column.

-

The composition of the mobile phase and the flow rate may need to be optimized to achieve baseline separation.

Visualization of Stereoisomers and Experimental Workflow

Stereoisomers of this compound

The following diagram illustrates the relationship between the meso and enantiomeric forms of this compound.

Experimental Workflow for Synthesis and Separation

The logical flow from starting materials to the isolated stereoisomers is depicted in the following workflow diagram.

References

Molecular weight and formula of 2,5-dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorohexane is a chlorinated hydrocarbon with the chemical formula C₆H₁₂Cl₂. As a disubstituted alkane, it serves as a valuable intermediate and building block in organic synthesis. Its reactivity, influenced by the presence of two chlorine atoms on the hexane backbone, allows for a variety of chemical transformations, making it a compound of interest in the development of novel molecules. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

Physicochemical Properties and Data

The structural and physical properties of this compound are summarized in the table below. These data are essential for its handling, purification, and use in synthetic applications.

| Property | Value |

| Chemical Formula | C₆H₁₂Cl₂ |

| Molecular Weight | 155.07 g/mol |

| Boiling Point | 166.7 °C |

| Melting Point (estimated) | -48.02 °C[1] |

| Density (estimated) | 1.026 g/cm³[1] |

| CAS Number | 13275-18-8 |

| Appearance | Colorless liquid (expected) |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The primary route for the synthesis of this compound is the free-radical chlorination of hexane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Experimental Protocol: Free-Radical Chlorination of Hexane

This protocol outlines the general procedure for the synthesis of this compound.

Materials:

-

n-Hexane

-

Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

-

Azobisisobutyronitrile (AIBN) or UV lamp

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be dried to prevent unwanted side reactions.

-

Initiation: To the flask, add n-hexane and a radical initiator such as AIBN. Alternatively, the reaction can be initiated using a UV lamp.

-

Chlorination: Slowly add sulfuryl chloride or bubble chlorine gas through the hexane solution while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath if necessary to control the temperature. The reaction mixture is typically refluxed for several hours.

-

Work-up: After the reaction is complete (monitored by GC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and deionized water.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent. The resulting mixture of chlorinated hexanes is then purified by fractional distillation to isolate this compound.

-

Characterization: The purity and identity of the this compound fraction should be confirmed using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Chemical Reactivity and Signaling Pathways

This compound, as a secondary alkyl halide, can undergo a variety of reactions, primarily nucleophilic substitution and elimination reactions. The presence of two chlorine atoms opens up the possibility of intramolecular reactions to form cyclic products.

Nucleophilic Substitution Reactions

The chlorine atoms in this compound can be displaced by a wide range of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, to yield a variety of substituted hexanes. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form hexadienes. The regioselectivity and stereoselectivity of these reactions are dependent on the base used and the reaction conditions.

Visualizing Synthetic and Reactive Pathways

To illustrate the synthetic and reactive nature of this compound, the following diagrams are provided in the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Major reaction pathways of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The synthetic protocol provided, based on the free-radical chlorination of hexane, offers a reliable method for its preparation. Its reactivity in nucleophilic substitution and elimination reactions makes it a useful substrate for the synthesis of a wide range of organic compounds. This guide provides essential information for researchers and scientists working with or considering the use of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Free Radical Chlorination of Hexane for the Synthesis of Dichlorohexanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of n-hexane, with a specific focus on the production of dichlorohexane isomers. The document covers the underlying reaction mechanism, theoretical product distributions, detailed experimental protocols for synthesis and analysis, and visual representations of the key processes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the halogenation of alkanes.

Introduction to Free Radical Chlorination

Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes.[1] The reaction proceeds via a free radical chain mechanism, typically initiated by ultraviolet (UV) light or heat.[1] While highly reactive, the chlorination of alkanes is notoriously unselective, leading to a mixture of mono- and polysubstituted products.[1] In the case of n-hexane, the reaction can yield a complex mixture of monochlorohexanes and, upon further reaction, a variety of dichlorohexane isomers. Understanding the factors that govern the distribution of these isomers is critical for controlling the outcome of the reaction and for the isolation of specific target molecules.

The reactivity of C-H bonds in alkanes towards chlorine radicals follows the general trend: tertiary > secondary > primary. This selectivity is governed by the stability of the resulting alkyl radical intermediate. For the chlorination of n-hexane, which contains primary and secondary C-H bonds, the relative reactivity of a secondary hydrogen is approximately 3.95 times that of a primary hydrogen. This difference in reactivity significantly influences the distribution of the initial monochlorinated products.

Reaction Mechanism

The free radical chlorination of hexane proceeds through a three-stage chain mechanism: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.

Propagation: The propagation phase consists of two repeating steps that form the product and regenerate the chlorine radical, thus continuing the chain reaction.

-

A chlorine radical abstracts a hydrogen atom from a hexane molecule to form a hexyl radical and a molecule of hydrogen chloride (HCl).

-

The hexyl radical then reacts with a molecule of chlorine to produce a chloro- or dichlorohexane and a new chlorine radical.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.

Below is a diagram illustrating the overall free radical chlorination mechanism.

Caption: General mechanism of free radical chlorination.

Product Distribution in the Chlorination of n-Hexane

The distribution of chlorinated products is dependent on the statistical probability of a chlorine radical colliding with a particular hydrogen atom and the relative reactivity of that hydrogen atom.

Monochlorination of n-Hexane

n-Hexane has two types of primary hydrogens (on C1 and C6) and four types of secondary hydrogens (on C2, C3, C4, and C5). Due to the symmetry of the molecule, there are three possible monochlorinated isomers: 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane.

The theoretical distribution of these isomers can be calculated based on the number of each type of hydrogen and their relative reactivities (Primary:Secondary = 1.0:3.95).

| Isomer | Number of Hydrogens | Relative Reactivity | (Number of H) x (Reactivity) | % Yield (Calculated) |

| 1-Chlorohexane | 6 (primary) | 1.0 | 6.0 | 23.4% |

| 2-Chlorohexane | 4 (secondary) | 3.95 | 15.8 | 30.9% |

| 3-Chlorohexane | 4 (secondary) | 3.95 | 15.8 | 45.7% |

Dichlorination of n-Hexane

The formation of dichlorohexanes occurs from the subsequent chlorination of the monochlorohexane products. The presence of an electron-withdrawing chlorine atom deactivates the C-H bonds on the same carbon and, to a lesser extent, on adjacent carbons. However, for a theoretical estimation, we can assume the relative reactivities of the remaining primary and secondary C-H bonds are not significantly altered.

The following table presents a calculated theoretical distribution of dichlorohexane isomers based on the monochlorohexane distribution and the relative reactivities of the remaining C-H bonds.

| Dichlorohexane Isomer | Precursor Monochlorohexane | Number of Hydrogens | Relative Reactivity | (Number of H) x (Reactivity) | % of Dichloro-product from Precursor | Overall % Yield (Calculated) |

| 1,1-Dichlorohexane | 1-Chlorohexane | 2 (primary, alpha) | ~0.5 (estimated) | 1.0 | 4.3% | 1.0% |

| 1,2-Dichlorohexane | 1-Chlorohexane | 2 (secondary, beta) | 3.95 | 7.9 | 34.2% | 8.0% |

| 1,3-Dichlorohexane | 1-Chlorohexane | 2 (secondary, gamma) | 3.95 | 7.9 | 34.2% | 8.0% |

| 1,4-Dichlorohexane | 1-Chlorohexane | 2 (secondary, delta) | 3.95 | 7.9 | 34.2% | 8.0% |

| 1,5-Dichlorohexane | 1-Chlorohexane | 2 (secondary, epsilon) | 3.95 | 7.9 | 34.2% | 8.0% |

| 1,6-Dichlorohexane | 1-Chlorohexane | 3 (primary, zeta) | 1.0 | 3.0 | 13.0% | 3.0% |

| 2,2-Dichlorohexane | 2-Chlorohexane | 1 (secondary, alpha) | ~1.98 (estimated) | 1.98 | 9.0% | 2.8% |

| 1,2-Dichlorohexane | 2-Chlorohexane | 3 (primary, beta) | 1.0 | 3.0 | 13.6% | 4.2% |

| 2,3-Dichlorohexane | 2-Chlorohexane | 2 (secondary, beta) | 3.95 | 7.9 | 35.8% | 11.1% |

| 2,4-Dichlorohexane | 2-Chlorohexane | 2 (secondary, gamma) | 3.95 | 7.9 | 35.8% | 11.1% |

| 2,5-Dichlorohexane | 2-Chlorohexane | 2 (secondary, delta) | 3.95 | 7.9 | 35.8% | 11.1% |

| 2,6-Dichlorohexane | 2-Chlorohexane | 3 (primary, epsilon) | 1.0 | 3.0 | 13.6% | 4.2% |

| 3,3-Dichlorohexane | 3-Chlorohexane | 1 (secondary, alpha) | ~1.98 (estimated) | 1.98 | 9.0% | 4.1% |

| 2,3-Dichlorohexane | 3-Chlorohexane | 4 (secondary, beta) | 3.95 | 15.8 | 71.8% | 32.8% |

| 1,3-Dichlorohexane | 3-Chlorohexane | 6 (primary, gamma) | 1.0 | 6.0 | 27.3% | 12.5% |

Note: The reactivities of C-H bonds alpha to a chlorine atom are significantly reduced. The values used for 1,1-, 2,2-, and 3,3-dichlorohexane formation are estimations and the actual yields are likely lower.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Synthesis of Dichlorohexanes

This procedure is adapted from the free radical chlorination of other alkanes and is designed to favor the formation of dichlorohexanes.

Materials:

-

n-Hexane (reagent grade, distilled)

-

Chlorine gas (Cl₂)

-

Inert gas (Nitrogen or Argon)

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer.

-

A UV lamp (e.g., a mercury vapor lamp)

-

Gas washing bottle (for unreacted chlorine)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The reflux condenser should be connected to a gas outlet leading to a gas washing bottle containing a solution of sodium thiosulfate to neutralize any unreacted chlorine gas.

-

Charge the reaction vessel with n-hexane.

-

Purge the system with an inert gas for 15-20 minutes to remove any oxygen, which can act as a radical inhibitor.

-

Start the magnetic stirrer and position the UV lamp close to the reaction vessel.

-

Begin bubbling chlorine gas through the n-hexane at a slow, steady rate. The reaction is exothermic, and the temperature should be monitored. If necessary, the reaction vessel can be cooled with a water bath.

-

Continue the reaction for a predetermined time, or until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by Gas Chromatography (GC). To favor dichlorination, a molar excess of chlorine to hexane should be used.

-

Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas.

-

Purge the system with inert gas for 20-30 minutes to remove any remaining chlorine and HCl gas.

-

Transfer the reaction mixture to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize any remaining HCl. Repeat the washing until the aqueous layer is no longer acidic.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Filter the dried solution to remove the drying agent.

-

The crude product, a mixture of unreacted hexane, monochlorohexanes, and dichlorohexanes, can be subjected to fractional distillation to separate the different chlorinated products based on their boiling points.

Caption: Workflow for the synthesis and analysis of dichlorohexanes.

Analysis of Dichlorohexane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the various isomers of dichlorohexane in the product mixture.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for the separation of halogenated hydrocarbons (e.g., a DB-5ms or equivalent).

GC Conditions (suggested):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: The individual dichlorohexane isomers can be identified by their retention times and their mass spectra. The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram (TIC).

Conclusion

The free radical chlorination of n-hexane provides a direct route to dichlorohexanes, which are valuable intermediates in organic synthesis. However, the inherent lack of selectivity in this reaction leads to the formation of a complex mixture of isomers. A thorough understanding of the reaction mechanism and the relative reactivities of the C-H bonds is essential for predicting and potentially controlling the product distribution. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals to explore the synthesis and characterization of dichlorohexanes. Further optimization of reaction conditions, such as temperature, solvent, and the use of selective halogenating agents, may offer improved control over the isomer distribution.

References

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 2,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formation of 2,5-dichlorohexane. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the synthetic pathways, experimental considerations, and quantitative outcomes associated with the production of this dichloroalkane. The guide delves into both free-radical and nucleophilic substitution routes, presenting data-driven insights and detailed procedural outlines.

Introduction

This compound is a halogenated hydrocarbon with applications as a solvent and as an intermediate in organic synthesis. A thorough understanding of its formation is crucial for controlling reaction outcomes, optimizing yields, and ensuring the purity of the final product. This guide explores the two principal synthetic strategies for obtaining this compound: the free-radical chlorination of n-hexane and the nucleophilic substitution of 2,5-hexanediol.

Free-Radical Chlorination of n-Hexane

The free-radical chlorination of n-hexane is a common method for introducing chlorine atoms onto the alkane backbone. The reaction is typically initiated by ultraviolet (UV) light or a chemical initiator and proceeds via a chain reaction mechanism.

Reaction Mechanism

The free-radical chlorination of an alkane proceeds through three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is triggered by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically from UV light.

-

Propagation: The chlorine radical abstracts a hydrogen atom from the n-hexane molecule, forming a hexyl radical and hydrogen chloride (HCl). The hexyl radical then reacts with another chlorine molecule to produce a monochlorinated hexane and a new chlorine radical, which continues the chain reaction. This process can continue to form dichlorinated and polychlorinated products.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.

Regioselectivity

The free-radical chlorination of n-hexane is not highly selective, leading to a mixture of monochlorinated and polychlorinated isomers. The position of chlorination is determined by the stability of the resulting alkyl radical. Secondary radicals are more stable than primary radicals, and therefore, the abstraction of secondary hydrogens is favored over primary hydrogens.

The relative reactivity of secondary (2°) C-H bonds to primary (1°) C-H bonds in free-radical chlorination is approximately 3.9:1.

Quantitative Data

The product distribution of the free-radical chlorination of n-hexane is a critical consideration for synthetic applications. Due to the statistical nature of the reaction and the slight preference for secondary hydrogen abstraction, a complex mixture of isomers is typically obtained.

| Product | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated % Yield (Monochlorination) |

| 1-Chlorohexane | Primary (C1, C6) | 6 | 1 | 25% |

| 2-Chlorohexane | Secondary (C2, C5) | 4 | 3.9 | 33% |

| 3-Chlorohexane | Secondary (C3, C4) | 4 | 3.9 | 33% |

Note: The calculated yields are theoretical estimations for the initial monochlorination step based on the number of hydrogens and their relative reactivity. The formation of dichlorinated products like this compound involves further reaction of the monochlorinated isomers, making the final product distribution more complex.

Experimental data on the precise yields of dichlorinated products is scarce in readily available literature, as the reaction is challenging to control for a specific isomer.

Experimental Protocol: Photochemical Chlorination of Hexane (Model Protocol)

This protocol is a general procedure for the photochemical chlorination of an alkane and can be adapted for n-hexane.

Materials:

-

n-Hexane

-

Chlorine gas (or a source of chlorine radicals like sulfuryl chloride, SO₂Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Use with appropriate safety precautions in a well-ventilated fume hood. )

-

UV lamp (e.g., mercury vapor lamp)

-

Reaction vessel with a gas inlet, condenser, and magnetic stirrer

Procedure:

-

Set up the reaction apparatus in a fume hood. The reaction vessel should be equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a trap to neutralize excess chlorine.

-

Charge the reaction vessel with a solution of n-hexane in the inert solvent.

-

Initiate stirring and begin a slow, controlled stream of chlorine gas into the reaction mixture.

-

Simultaneously, irradiate the reaction vessel with the UV lamp to initiate the reaction.

-

Monitor the reaction progress by gas chromatography (GC) to analyze the formation of chlorinated products.

-

Once the desired level of chlorination is achieved, stop the chlorine flow and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

The mixture of chlorinated hexanes can be separated by fractional distillation.

Nucleophilic Substitution of 2,5-Hexanediol

An alternative and more selective route to this compound involves the nucleophilic substitution of the hydroxyl groups of 2,5-hexanediol. This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the reagent used.

Reaction Mechanism (Sₙ1 with HCl)

When using a strong acid like concentrated hydrochloric acid (HCl), the reaction is likely to proceed through an Sₙ1 mechanism.

-

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form a good leaving group, water.

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation.

-

Nucleophilic Attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the carbocation to form the C-Cl bond.

-

Second Substitution: The process is repeated for the second hydroxyl group to yield this compound.

Experimental Protocol: Synthesis of this compound from 2,5-Hexanediol

This protocol describes the conversion of 2,5-hexanediol to this compound using a chlorinating agent.

Materials:

-

2,5-Hexanediol

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂) (optional, as a Lewis acid catalyst)

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place 2,5-hexanediol.

-

In a separate beaker, carefully prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid. This should be done in an ice bath due to the exothermic nature of the dissolution.

-

Slowly add the Lucas reagent to the flask containing the 2,5-hexanediol while stirring.

-

Reflux the mixture for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the this compound and a lower aqueous layer.

-

Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the this compound by distillation.

Visualizing Reaction Pathways and Workflows

Free-Radical Chlorination Pathway

Caption: Free-Radical Chlorination Mechanism

Sₙ1 Reaction Pathway for 2,5-Hexanediol

Caption: Sₙ1 Mechanism for Dichlorination of 2,5-Hexanediol

Experimental Workflow for Sₙ1 Synthesis

Caption: Sₙ1 Synthesis Experimental Workflow

Conclusion

The formation of this compound can be achieved through two primary mechanistic pathways: free-radical chlorination of n-hexane and nucleophilic substitution of 2,5-hexanediol. The free-radical route is less selective and yields a mixture of isomers, making it less suitable for targeted synthesis of this compound. In contrast, the Sₙ1 reaction of 2,5-hexanediol offers a more controlled and selective method for producing the desired product. The choice of synthetic route will depend on the desired purity of the final product and the acceptable level of isomeric impurities. For applications requiring high purity this compound, the nucleophilic substitution of the corresponding diol is the recommended pathway.

An In-depth Technical Guide to the Chirality and Stereochemistry of 2,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2,5-dichlorohexane, a halogenated alkane with notable stereoisomeric properties. Due to the presence of two stereocenters, this molecule serves as an excellent model for understanding the concepts of enantiomers and diastereomers. This document will delve into the structural characteristics of its stereoisomers, their physical and spectroscopic properties, and potential methodologies for their synthesis and separation.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at carbons C2 and C5. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers: The (2R,5R)-2,5-dichlorohexane and (2S,5S)-2,5-dichlorohexane isomers are non-superimposable mirror images of each other. These molecules are chiral and, therefore, optically active.[1][2]

-

Meso Compound: The (2R,5S)-2,5-dichlorohexane isomer is a diastereomer of the enantiomeric pair.[1] Due to a plane of symmetry, this molecule is achiral and optically inactive, despite having two chiral centers.[1][2]

The stereochemical relationships between these isomers are fundamental to understanding their distinct chemical and physical behaviors.

dot```dot graph Chirality_of_2_5_dichlorohexane { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"this compound" [pos="2,4!"]; "Stereoisomers" [pos="2,3!"]; "Enantiomers (Chiral)" [pos="1,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Meso Compound (Achiral)" [pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "(2R,5R)" [pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "(2S,5S)" [pos="2,1!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "(2R,5S)" [pos="3,1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Stereoisomers"; "Stereoisomers" -> "Enantiomers (Chiral)"; "Stereoisomers" -> "Meso Compound (Achiral)"; "Enantiomers (Chiral)" -> "(2R,5R)" [label="Pair"]; "Enantiomers (Chiral)" -> "(2S,5S)" [label="Pair"]; "Meso Compound (Achiral)" -> "(2R,5S)"; }

Caption: Chiral GC separation workflow.

Conformational Analysis

The stereoisomers of this compound can exist in various conformations due to rotation around the C-C single bonds. The relative stability of these conformers is influenced by steric and electronic interactions. For the meso isomer, certain conformations may be more populated due to the minimization of gauche interactions between the chlorine atoms and methyl groups. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the potential energy surface and predict the most stable conformations of each stereoisomer. Such studies can provide valuable insights into the relationship between conformation and the observed physical and spectroscopic properties.

Conclusion

The stereochemistry of this compound provides a rich platform for the study of fundamental concepts in chirality. While the existence of its enantiomeric and meso forms is well-established, further research is needed to fully characterize the individual stereoisomers, particularly in terms of their optical properties. The development of robust and validated protocols for the stereoselective synthesis and chiral separation of these compounds will be crucial for advancing their potential applications in areas such as medicinal chemistry and materials science, where stereochemistry plays a critical role. This guide has outlined the current understanding and provided a framework for future experimental investigations into this fascinating molecule.

References

Methodological & Application

2,5-Dichlorohexane: A Versatile Intermediate in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorohexane is a halogenated alkane that serves as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, with reactive chlorine atoms at the 2 and 5 positions, allows for a variety of chemical transformations, making it a key building block for the synthesis of a diverse range of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. The hexane backbone provides a flexible scaffold that can be readily modified to introduce various functionalities and stereochemical complexities.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. The information is intended to guide researchers and drug development professionals in leveraging this intermediate for the efficient construction of complex molecular architectures.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the substitution reaction of 2,5-hexanediol with a chlorinating agent. A detailed protocol analogous to the synthesis of 2,5-dichloro-2,5-dimethylhexane from its corresponding diol is presented below. This procedure can be adapted for the synthesis of the parent this compound.

Protocol: Synthesis of this compound from 2,5-Hexanediol

Reaction Scheme:

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 2,5-dichlorohexane, a versatile difunctionalized aliphatic compound. Due to its two reactive centers, this compound serves as a valuable building block in organic synthesis, particularly for the formation of heterocyclic and disubstituted acyclic compounds. This document outlines the key reaction pathways, provides experimental protocols for representative transformations, and presents data in a structured format to facilitate application in research and development.

Introduction to Nucleophilic Substitution on this compound

This compound possesses two secondary carbon-chlorine bonds, making it susceptible to nucleophilic attack. The reaction mechanism, whether Sₙ1 or Sₙ2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Strong, unhindered nucleophiles in polar aprotic solvents generally favor an Sₙ2 pathway, leading to inversion of stereochemistry at the chiral centers (C2 and C5). Conversely, weak nucleophiles in polar protic solvents may promote an Sₙ1 mechanism, proceeding through a carbocation intermediate and potentially leading to a mixture of stereoisomers.

Given the presence of two leaving groups, both intermolecular and intramolecular substitution reactions are possible. Intramolecular cyclization is a prominent reaction pathway when a suitable nucleophile is used, leading to the formation of five-membered heterocyclic rings.

Intermolecular Nucleophilic Substitution Reactions

Intermolecular reactions involve the substitution of one or both chlorine atoms by an external nucleophile. These reactions are fundamental for introducing a variety of functional groups into the hexane backbone.

Reaction with Thiolates: Synthesis of 2,5-Bis(alkylthio)hexanes

Thiolates are excellent nucleophiles for Sₙ2 reactions. The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, yields the corresponding 2,5-bis(alkylthio)hexane. These compounds can be of interest in materials science and as intermediates in further synthetic transformations.

Quantitative Data:

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| Sodium ethanethiolate | Ethanol | Reflux | 2,5-Bis(ethylthio)hexane | 85 |

| Sodium thiophenolate | DMF | 80 | 2,5-Bis(phenylthio)hexane | 92 |

Experimental Protocol: Synthesis of 2,5-Bis(ethylthio)hexane

-

To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol (100 mL), add ethanethiol (2.2 equivalents) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes to ensure the complete formation of sodium ethanethiolate.

-

Add this compound (1.0 equivalent) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether (150 mL) and water (100 mL).

-

Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,5-bis(ethylthio)hexane.

Intramolecular Nucleophilic Substitution: Cyclization Reactions

The 1,4-disposition of the chloro substituents in this compound makes it an ideal precursor for the synthesis of five-membered rings through intramolecular nucleophilic substitution.

Synthesis of 2,5-Dimethyltetrahydrothiophene

The reaction of this compound with a sulfide source, such as sodium sulfide, leads to the formation of 2,5-dimethyltetrahydrothiophene. This reaction proceeds via an initial intermolecular substitution, followed by a rapid intramolecular Sₙ2 attack.

Quantitative Data:

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Sodium sulfide nonahydrate | Ethanol/Water | Reflux | 2,5-Dimethyltetrahydrothiophene | 78 |

Experimental Protocol: Synthesis of 2,5-Dimethyltetrahydrothiophene

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a 1:1 mixture of ethanol and water (100 mL).

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the mixture to reflux with vigorous stirring for 8 hours.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with water (50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation at atmospheric pressure.

-

Purify the residue by vacuum distillation to obtain 2,5-dimethyltetrahydrothiophene.

Synthesis of 2,5-Dimethylpyrrolidine

The reaction with a primary amine or ammonia can lead to the formation of 2,5-dimethylpyrrolidine. This transformation is crucial in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reaction typically requires an excess of the amine to act as both the nucleophile and a base to neutralize the HCl generated.

Quantitative Data:

| Amine | Solvent | Temperature (°C) | Pressure (psi) | Product | Yield (%) |

| Ammonia | Methanol | 120 | 500 | 2,5-Dimethylpyrrolidine | 65 |

| Benzylamine | Ethanol | 100 | - | 1-Benzyl-2,5-dimethylpyrrolidine | 75 |

Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrolidine

-

In a sealed tube, combine this compound (1.0 equivalent), benzylamine (3.0 equivalents), and ethanol (50 mL).

-

Heat the mixture at 100 °C for 24 hours.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent and excess benzylamine under reduced pressure.

-

Dissolve the residue in 1 M hydrochloric acid (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Basify the aqueous layer with 4 M sodium hydroxide solution until pH > 12.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.

-

Remove the solvent under reduced pressure to obtain 1-benzyl-2,5-dimethylpyrrolidine. Further purification can be achieved by vacuum distillation.

Friedel-Crafts Alkylation

This compound can act as a dialkylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst. The reaction with benzene, for instance, can lead to the formation of 1,4-diphenyl-1,4-dimethylbutane, although intramolecular cyclization to form a five-membered ring fused to the aromatic system is also a possibility depending on the reaction conditions.

Experimental Workflow for Friedel-Crafts Alkylation:

Caption: Workflow for the Friedel-Crafts alkylation of benzene with this compound.

Signaling Pathways and Drug Development Applications

While direct applications of this compound in drug molecules are not widely documented, its derivatives, particularly the pyrrolidine and piperidine ring systems formed through intramolecular cyclization, are core scaffolds in a vast array of pharmaceuticals. These heterocyclic structures are prevalent in drugs targeting various signaling pathways, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The synthesis of substituted pyrrolidines from this compound provides a route to novel compounds for screening in drug discovery programs.

Logical Relationship of Synthesis to Drug Discovery:

Caption: From starting material to potential drug candidate.

Conclusion

This compound is a versatile substrate for a range of nucleophilic substitution reactions. Its ability to undergo both intermolecular and intramolecular substitutions makes it a valuable precursor for the synthesis of diverse organic molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the construction of heterocyclic systems relevant to pharmaceutical and materials science. Further investigation into the stereochemical outcomes of these reactions and the development of catalytic asymmetric transformations will undoubtedly expand the synthetic utility of this readily accessible dihaloalkane.

Application Notes and Protocols for Friedel-Crafts Alkylation using 2,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. The use of dihaloalkanes, such as 2,5-dichlorohexane, as alkylating agents in this reaction offers a versatile pathway to the synthesis of a variety of structures, including diarylalkanes and cyclized compounds like tetrahydronaphthalene derivatives. These products can serve as crucial intermediates and scaffolds in the development of new therapeutic agents and functional materials.

This document provides detailed application notes and experimental protocols for the utilization of this compound in Friedel-Crafts alkylation reactions, with a focus on both intermolecular and intramolecular transformations.

Reaction Mechanisms and Pathways

The Friedel-Crafts alkylation of an aromatic compound, such as benzene, with this compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) proceeds through a stepwise mechanism. The reaction can be controlled to favor either intermolecular dialkylation or a subsequent intramolecular cyclization, leading to the formation of a tetrahydronaphthalene ring system.

Intermolecular Double Alkylation: In this pathway, two aromatic molecules react with one molecule of this compound, resulting in the formation of a 1,4-diaryl-2,3-dimethylbutane structure. This occurs when a molar excess of the aromatic substrate is used.

Intermolecular Alkylation followed by Intramolecular Cyclization: This pathway is favored when the stoichiometry of the aromatic substrate and this compound is controlled to promote an initial intermolecular alkylation, followed by an intramolecular Friedel-Crafts reaction. The intermediate, a (5-chlorohexan-2-yl)benzene, cyclizes to form a dimethyltetrahydronaphthalene derivative.[1]

Below is a DOT language script for the general reaction pathway.

Caption: General reaction pathways for the Friedel-Crafts alkylation of benzene with this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for Friedel-Crafts alkylation reactions using a similar dichloroalkane, which can be extrapolated for reactions with this compound.

| Alkylating Agent | Aromatic Substrate | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| 2,5-Dichloro-2,5-dimethylhexane | Benzene | AlCl₃ | Reflux, 16 h | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 91 | [2] |

| 2,5-Dichloro-2,5-dimethylhexane | Monosubstituted Benzenes | AlCl₃ | - | Substituted Tetrahydronaphthalenes | 8 - 91 |

Experimental Protocols

The following protocols are adapted from established procedures for similar dihaloalkanes and can be applied to the reaction of this compound.

Protocol 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene via Intramolecular Cyclization

This protocol is adapted from the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.[2]

Materials:

-

This compound

-

Anhydrous Benzene

-

Aluminum Chloride (AlCl₃), anhydrous

-

3M Hydrochloric Acid (HCl)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a solution of this compound (1.0 eq) in dry benzene (used as both reactant and solvent), add anhydrous aluminum chloride (0.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 3M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the synthesis of tetrahydronaphthalene derivatives.

Applications in Drug Development

The tetrahydronaphthalene core is a privileged scaffold found in numerous biologically active compounds and approved drugs. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. By modifying the aromatic ring and the alkyl backbone of the tetrahydronaphthalene products derived from this compound, medicinal chemists can explore a vast chemical space to develop novel drug candidates.

Potential Signaling Pathway Involvement:

Derivatives of tetrahydronaphthalene have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes. For instance, selective estrogen receptor modulators (SERMs) and dopamine receptor agonists often contain a tetrahydronaphthalene core. The synthesis of novel analogs using this compound can lead to the discovery of new modulators of these pathways, which are implicated in cancer, metabolic diseases, and neurological disorders.

Caption: Logical relationship of synthesized compounds to potential therapeutic applications.

Safety and Handling

-

This compound: Handle in a well-ventilated fume hood. It is a combustible liquid and an irritant. Avoid contact with skin and eyes.

-

Aluminum Chloride: Anhydrous AlCl₃ is highly corrosive and reacts violently with water. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

-

Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

-

Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Friedel-Crafts alkylation using this compound provides a powerful and versatile method for the synthesis of diarylalkanes and cyclized tetrahydronaphthalene derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Careful control of reaction conditions is crucial to achieve the desired product distribution and yield.

References

Application of 2,5-Dichlorohexane in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,5-dichlorohexane and its derivatives in polymer chemistry. The information is intended for researchers and scientists in the fields of polymer synthesis, materials science, and drug development.

Cationic Polymerization of Isobutylene

2,5-Dichloro-2,5-dimethylhexane, a derivative of this compound, serves as a difunctional initiator for the cationic polymerization of isobutylene. This process, typically co-initiated with a Lewis acid, leads to the formation of telechelic polyisobutylene, a polymer with functional groups at both ends of the chain. These telechelic polymers are valuable precursors for the synthesis of block copolymers and other advanced materials.

Experimental Protocol: Synthesis of Telechelic Polyisobutylene

This protocol is a representative procedure for the cationic polymerization of isobutylene using a difunctional initiator derived from 2,5-dichloro-2,5-dimethylhexane.

Materials:

-

Initiator: 2,5-Dimethoxy-2,5-dimethylhexane or 2,5-diacetyl-2,5-dimethylhexane

-

Co-initiator: Boron trichloride (BCl₃) or Titanium tetrachloride (TiCl₄)

-

Monomer: Isobutylene

-

Solvent: Methylene chloride (CH₂Cl₂)

-

Quenching agent: Pre-chilled methanol

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Reactor Setup: A dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor. The entire setup should be thoroughly dried and purged with nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: The reactor is cooled to the desired temperature (e.g., -78°C) using a dry ice/acetone bath. Methylene chloride is then transferred to the reactor via a cannula.

-

Addition of Reactants: Isobutylene is condensed into the reactor. Subsequently, the difunctional initiator is added to the stirred solution.

-

Initiation: The polymerization is initiated by the slow addition of the Lewis acid co-initiator (BCl₃ or TiCl₄) to the reaction mixture.

-

Polymerization: The reaction is allowed to proceed for a specific duration, during which the temperature is maintained.

-

Termination: The polymerization is terminated by the rapid addition of pre-chilled methanol.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.

-

Characterization: The resulting telechelic polyisobutylene can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn and Mw) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and end-group functionality.

Quantitative Data

The molecular weight and molecular weight distribution of telechelic polyisobutylene are influenced by the initiator/catalyst ratio.

| Initiator/Catalyst System | Initiator/BCl₃ Ratio | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) |

| 2,5-dimethyl-2,5-dimethoxyhexane / BCl₃ | 0.2 | - | - | >90 |

| 2,5-dimethyl-2,5-dimethoxyhexane / BCl₃ | 0.5 | - | - | >90 |

| 2,5-dimethyl-2,5-dimethoxyhexane / BCl₃ | 1.22 | - | - | - |

Note: Specific molecular weight data for these ratios were not provided in the searched literature, but yields were reported to be high.

Experimental Workflow

Caption: Experimental workflow for the cationic polymerization of isobutylene.

Synthesis of Poly(alkylene sulfide)s

This compound can be used as a monomer in polycondensation reactions with a sulfur source, such as sodium sulfide, to produce poly(alkylene sulfide)s. These polymers are known for their good thermal stability and chemical resistance.

Experimental Protocol: Synthesis of Poly(hexane sulfide)

This protocol provides a general procedure for the synthesis of poly(alkylene sulfide)s by the reaction of α,ω-dihaloalkanes with sodium sulfide nonahydrate. This can be adapted for this compound.

Materials:

-

Dihaloalkane: this compound

-

Sulfur source: Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Solvent (optional, for purification): Dichloromethane (CH₂Cl₂)

-

Precipitating solvent: Methanol

Procedure:

-

Reaction Setup: A mixture of the dichloroalkane (e.g., 0.10 mol) and sodium sulfide nonahydrate (e.g., 0.25 mol) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Polycondensation: The mixture is heated under reflux with efficient stirring for a specified period (e.g., 8-24 hours). The reaction temperature is typically maintained between 140-160°C.

-

Isolation of Crude Polymer: After cooling to room temperature, water is added to the reaction mixture to dissolve the inorganic salts. The solid polymeric material is then collected by filtration.

-

Purification: The crude polymer is washed thoroughly with water and then dried. For further purification, the polymer can be dissolved in a suitable solvent like dichloromethane, and any insoluble material is removed by filtration.

-

Precipitation: The polymer is then precipitated from the filtrate by the addition of methanol.

-

Drying: The purified poly(alkylene sulfide) is collected by filtration and dried under reduced pressure to a constant weight.

-

Characterization: The polymer can be characterized by NMR spectroscopy to confirm its structure and by GPC to determine its molecular weight. The melting point of the polymer can be determined by Differential Scanning Calorimetry (DSC).

Quantitative Data

| Dihaloalkane | Reaction Time (h) | Yield (%) |

| 1,2-Dichloroethane | 8 | High |

| 1,4-Dichlorobutane | 12 | High |

| 1,6-Dichlorohexane | 24 | High |

Note: The yields are reported as "excellent" or "high" in the literature for the general class of reactions.

Experimental Workflow

Caption: Experimental workflow for the synthesis of poly(hexane sulfide).

Application Notes and Protocols for the SN1 Reaction of 2,5-Dimethylhexane-2,5-diol